Phenyltrimethylammonium chloride
Overview
Description
Synthesis Analysis
Phenyltrimethylammonium chloride and its derivatives have been synthesized through various methods. For example, p-(3-hydroxy-3-phenyltriazeno)this compound has been synthesized and studied for its qualitative reactions and the solubilizing effect of the quaternary ammonium group (Gaur, Mathur, & Sancheti, 1961). Similarly, novel gemini surfactants with phenyl-1,4-bis(carbamoylmethyl) spacers have been systematically synthesized and characterized (Wang et al., 2015).
Molecular Structure Analysis
The molecular structure of this compound and its derivatives has been extensively analyzed. Notably, the crystal structure of benzyltrimethylammonium µ2-peroxo-bis[trichlorodioxouranate(VI)], a complex containing dioxygen in a µ2-peroxo-linkage, provides insights into the compound's molecular arrangement and bonding characteristics (Haegele & Boeyens, 1977).
Chemical Reactions and Properties
This compound undergoes various chemical reactions, demonstrating its versatile properties. For instance, (chloro-phenylthio-methylene)dimethylammonium chloride reacts smoothly with alcohols to afford alkyl chloride in good yields, showcasing selective halogenation capabilities (Gomez et al., 2000).
Physical Properties Analysis
The physical properties of this compound, such as its thermal stability and crystal structure, have been a subject of study. The thermal properties of synthesized quaternary dialkyldiaralkylammonium chlorides, for example, indicate good thermal stability, making them potentially useful as phase-transfer catalysts (Busi et al., 2006).
Chemical Properties Analysis
The chemical properties of this compound, including its behavior in aqueous solutions and reactions with other chemical entities, have been explored through molecular dynamics simulations and other studies. For example, a molecular dynamics simulation of tetramethylammonium chloride in aqueous solution provided insights into the structural and hydration properties of the compound (Hawlicka & Dlugoborski, 1997).
Scientific Research Applications
Colorimetric Reagent for Metal Ions : Gaur, Mathur, and Sancheti (1961) explored phenyltrimethylammonium chloride as a color reagent for metal ions. The study focused on its synthesis and qualitative reactions, highlighting the solubilizing effect of its quaternary ammonium group for converting organic precipitants into colorimetric reagents (Gaur, Mathur, & Sancheti, 1961).
Eutectic Mixture Preparation : Shamsuri (2011) investigated the complexation reaction of various ammonium-based chloride compounds, including this compound, for preparing eutectic mixtures. This research highlighted the influence of functional groups on the thermal properties of the eutectic mixtures (Shamsuri, 2011).
DNA Binding Studies : Kumar and Asuncion (1993) conducted DNA binding studies with (9-Anthrylmethyl)ammonium chloride, demonstrating its high affinity for natural and synthetic DNA sequences. This study provided insights into the potential use of similar ammonium chlorides in genetic research (Kumar & Asuncion, 1993).
Neuronal Excitability and Synaptic Vesicle Release : Lazarenko et al. (2017) focused on the physiological impacts of ammonium chloride on neurons. Their findings revealed how ammonium chloride influences membrane potential, intracellular Ca2+ levels, and synaptic vesicles, providing insights into its neurological effects (Lazarenko et al., 2017).
Surfactant Properties : Wang et al. (2015) synthesized novel gemini surfactants, including phenyl-1,4-bis[(carbamoylmethyl) N,N-dimethylalkyl ammonium chloride)], and evaluated their surface and bulk properties. These surfactants were found to form vesicles in solutions at low concentrations, which is significant for various applications in chemistry and material science (Wang et al., 2015).
Environmental Chemistry Application : Jian-pei (2010) used this compound for derivatizing phenolic endocrine-disrupting chemicals (EDCs) in a study aimed at determining phenols in surface water. This application highlights its role in environmental monitoring and analysis (Gao Jian-pei, 2010).
Fuel Industry Research : Biniaz, Farsi, and Rahimpour (2016) evaluated the performance of various ionic liquids, including Trioctylmethylammonium chloride, as demulsifier agents for crude oil emulsions. This study is relevant to understanding the role of such compounds in the fuel industry (Biniaz, Farsi, & Rahimpour, 2016).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
It’s commonly used as a reagent in organic synthesis, suggesting that its targets may vary depending on the specific reaction .
Mode of Action
Phenyltrimethylammonium chloride is often used as a reagent in electrophilic addition reactions of alkenes . It can also serve as a reducing agent for copper(II) chloride, demonstrating its versatility in organic synthesis .
Biochemical Pathways
Its role in the reactions it facilitates, such as electrophilic addition or reduction, would influence the downstream effects on biochemical pathways .
Pharmacokinetics
As a reagent used in organic synthesis, its bioavailability would depend on the specific context of its use .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on the specific reactions it is used in. For instance, in electrophilic addition reactions, it can facilitate the addition of new functional groups to alkenes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, it is soluble in water , which can affect its reactivity in aqueous versus non-aqueous environments. Additionally, it is sensitive to moisture (hygroscopic) and should be stored below +30°C , indicating that temperature and humidity can impact its stability.
properties
IUPAC Name |
trimethyl(phenyl)azanium;chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N.ClH/c1-10(2,3)9-7-5-4-6-8-9;/h4-8H,1-3H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQAYPFVXSPHGJM-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)C1=CC=CC=C1.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
3426-74-2 (Parent) | |
Record name | Trimethylanilinium chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000138249 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6051699 | |
Record name | N,N,N-Trimethylanilinium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6051699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White crystalline powder; Hygroscopic; [Alfa Aesar MSDS] | |
Record name | Phenyltrimethylammonium chloride | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/16583 | |
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CAS RN |
138-24-9 | |
Record name | Phenyltrimethylammonium chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=138-24-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Trimethylanilinium chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000138249 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenaminium, N,N,N-trimethyl-, chloride (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | N,N,N-Trimethylanilinium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6051699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N,N-trimethylanilinium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.836 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PHENYLTRIMETHYLAMMONIUM CHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1886BWR70S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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